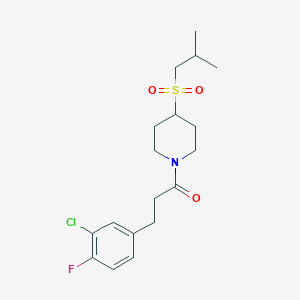

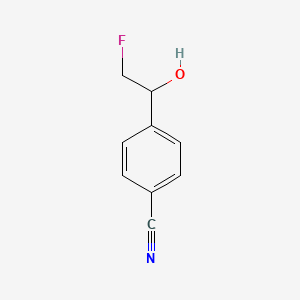

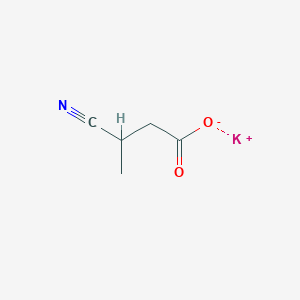

4-(2-Fluoro-1-hydroxyethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzonitriles can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .Aplicaciones Científicas De Investigación

Radiation-Induced Hydroxylation

The study of radiation-induced hydroxylation of compounds like benzonitrile reveals insights into chemical reactions under radiation. Eberhardt (1977) found that hydroxylation of benzonitrile, in the absence of oxidizing agents, results in minimal formation of substituted phenols. Metal salts significantly influenced the conversion of OH radicals to phenols, with the isomer distribution depending on the type of metal salt used. This suggests that 4-(2-Fluoro-1-hydroxyethyl)benzonitrile could play a role in studies related to radiation chemistry and the influence of metal ions on aromatic hydroxylation processes (Eberhardt, 1977).

Iodination and Continuous Flow Chemistry

The iodination of fluoro-benzonitrile derivatives under continuous flow conditions has been explored, as shown in the work by Dunn et al. (2018). Their research highlighted the effectiveness of different bases in achieving the desired regioisomer. This study demonstrates the potential of using 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in continuous flow chemistry, particularly in reactions involving iodination (Dunn et al., 2018).

Synthesis of Intermediates for Medicinal Compounds

Tong-bin Zhang (2012) synthesized 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, from m-fluoro-(trifluoromethyl)benzene. This highlights the potential of using 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in the synthesis of intermediates for medicinal compounds, offering an environmentally friendly and practical method (Zhang Tong-bin, 2012).

Fluorescence and Internal Conversion Studies

Research by Druzhinin et al. (2001) on the impact of fluoro-substitution on 4-(1-azetidinyl)benzonitrile in alkane solvents revealed that fluoro-substitution leads to decreased fluorescence quantum yields and shorter decay times. This indicates that derivatives like 4-(2-Fluoro-1-hydroxyethyl)benzonitrile could be significant in studying fluorescence and internal conversion processes in various solvents (Druzhinin et al., 2001).

Liquid Crystal Behavior

A study by K et al. (2022) on the influence of laterally substituted groups on 4-cyanobiphenyl-benzonitrile-based dimers offers insights into the behavior of liquid crystals. The research helps understand how lateral groups and connecting spacers impact the liquid crystal behavior of dimers, which could be relevant for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in similar applications (K et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-fluoro-1-hydroxyethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDWJWQHEJOOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-1-hydroxyethyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

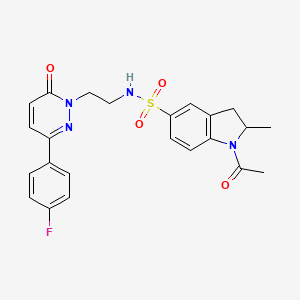

![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2438886.png)

![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)

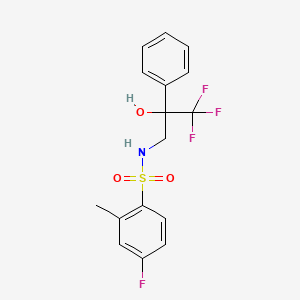

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

amine](/img/structure/B2438904.png)